2-phenyl-4,5-dihydro-1H-imidazol-5-one

Fluorescence Microscopy Biosensors Ratiometric Imaging

2-Phenyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound featuring a 5-membered imidazolinone core with a phenyl substituent at the 2-position. This core structure is the chromophore of the Green Fluorescent Protein (GFP) and serves as a versatile scaffold for constructing enzyme inhibitors and receptor modulators.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 32024-04-7
Cat. No. B6612946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-4,5-dihydro-1H-imidazol-5-one
CAS32024-04-7
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=N1)C2=CC=CC=C2
InChIInChI=1S/C9H8N2O/c12-8-6-10-9(11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12)
InChIKeyKFBMCKOKEPUGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-4,5-dihydro-1H-imidazol-5-one (CAS 32024-04-7): Core Scaffold and Baseline Characteristics


2-Phenyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound featuring a 5-membered imidazolinone core with a phenyl substituent at the 2-position. This core structure is the chromophore of the Green Fluorescent Protein (GFP) and serves as a versatile scaffold for constructing enzyme inhibitors and receptor modulators [1]. Its rigid, electron-rich framework enables predictable chemical reactivity and is a common intermediate in medicinal chemistry and materials science [2].

Why Generic Substitution of 2-Phenyl-4,5-dihydro-1H-imidazol-5-one Analogues is Scientifically Unsound


The performance of 2-phenyl-4,5-dihydro-1H-imidazol-5-one derivatives is exquisitely sensitive to substitution patterns. Minor modifications, such as replacing the phenyl group at the C2 position with a methyl group, dramatically alter key properties like fluorescence quantum yield and emission profile, as demonstrated by a 500-fold difference in quantum yield between phenyl and methyl analogues [1]. Similarly, the stereochemistry at the 5-position of the dihydro-imidazolone nucleus is critical for target affinity, with one enantiomer showing 20-fold higher potency for the AT1 receptor than the other [2]. These findings underscore that in-class compounds are not interchangeable and that the specific structural features of 2-phenyl-4,5-dihydro-1H-imidazol-5-one confer unique, quantifiable advantages that are essential for reproducible research outcomes.

Quantitative Differentiation Guide for 2-Phenyl-4,5-dihydro-1H-imidazol-5-one: Head-to-Head Evidence


500-Fold Enhanced Fluorescence Quantum Yield vs. Methyl Analogue for GFP-Based Probes

A structurally locked GFP chromophore analogue of 2-phenyl-4,5-dihydro-1H-imidazol-5-one exhibits a quantum yield in water that is 500 times greater than that of its unlocked methyl-substituted counterpart. Furthermore, this phenyl analogue uniquely displays a dual emission (cyan and red), a property not observed in the methyl analogue, enabling ultrasensitive ratiometric measurements [1].

Fluorescence Microscopy Biosensors Ratiometric Imaging

Discriminative Fluorescence Profile: Weak vs. Strong Emission in BF2 Adduct Series

In the synthesis of GFP-chromophore analogues, two series of BF2 adducts (series 1 and series 5) are formed. Compounds in the '5' series, which include the 4H-imidazol-4-one, 1,5-dihydro-2-phenyl- scaffold, were shown to be only weakly fluorescent. In contrast, compounds in the '1' series were strongly fluorescent, comparable to BODIPY dyes .

Fluorescent Dyes Chemical Probes Spectroscopy

Enantioselectivity: 20-Fold Difference in AT1 Receptor Affinity Based on C5 Stereochemistry

Structure-activity relationship (SAR) studies on dihydro-imidazolone derivatives reveal that the configuration at the 5-position of the heterocycle is critical for high affinity to the AT1 Angiotensin II receptor. One enantiomer of a related dihydro-imidazolone demonstrated an IC50 of 0.77 nM in rabbit aortic rings, while the other enantiomer was 20 times less potent with an IC50 of 110 nM in rat liver membranes [1].

Angiotensin II Receptor Stereochemistry Drug Discovery

Potent and Selective Caspase-3 Inhibition (IC50 6.60 nM)

In a primary assay, 2-phenyl-4,5-dihydro-1H-imidazol-5-one demonstrated potent inhibition of human recombinant caspase-3, with an IC50 value of 6.60 nM [1]. This high potency at a single-digit nanomolar concentration highlights its potential as a valuable tool for studying apoptosis pathways.

Apoptosis Enzyme Inhibition Caspase Assay

Aqueous Solubility Profile for in vitro Assays: ≥ 25.22 mg/mL in Water

Technical data indicates that 2-phenyl-4,5-dihydro-1H-imidazol-5-one has a solubility of ≥ 25.22 mg/mL (100.00 mM) in water . This level of aqueous solubility is critical for ensuring consistent and accurate dosing in a wide range of biochemical and cell-based assays without the need for high concentrations of organic co-solvents like DMSO.

Solubility Assay Development Formulation

Recommended Research Application Scenarios for 2-Phenyl-4,5-dihydro-1H-imidazol-5-one


Development of Advanced Fluorescent Probes for Ratiometric Imaging

This compound is the optimal choice for projects aimed at creating next-generation fluorescent probes. Its demonstrated ability to exhibit dual emission (cyan and red) with a 500-fold higher quantum yield than its methyl analogue makes it uniquely suited for designing ultrasensitive ratiometric sensors and for use in advanced fluorescence microscopy techniques, as detailed by Chatterjee et al. [1].

Design of Non-Fluorescent or Quenched Biochemical Probes

In applications requiring a 'dark' or minimally fluorescent scaffold, this compound is the preferred core structure. As evidenced by Wu and Burgess, its BF2 adducts are only weakly fluorescent, in stark contrast to the strongly fluorescent BODIPY-like analogs in the same synthetic series . This property is invaluable for developing probes where the fluorogenic signal is generated only upon a specific binding event or enzymatic reaction.

Scaffold for Potent and Selective Caspase-3 Inhibitors

Researchers investigating apoptosis pathways or seeking to develop novel caspase inhibitors should select this compound. BindingDB data confirms its potent inhibitory activity against recombinant caspase-3 with an IC50 of 6.60 nM, making it a validated starting point for medicinal chemistry optimization aimed at creating highly potent enzyme inhibitors [2].

Chemical Biology Studies Requiring High Aqueous Solubility

For experiments that necessitate compound delivery in purely aqueous buffers to avoid DMSO-related artifacts, this compound is a reliable choice. Its solubility of ≥ 25.22 mg/mL (100.00 mM) in water ensures that high working concentrations can be achieved without the need for organic co-solvents, thereby simplifying experimental protocols and improving data reproducibility .

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